molecular formula C15H17N5O3 B2391753 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine CAS No. 1204296-88-7

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine

Cat. No.: B2391753
CAS No.: 1204296-88-7
M. Wt: 315.333
InChI Key: CLJZLFYLWMBVAU-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a dimethoxyphenyl group attached to the triazole ring The ethanamine moiety is linked to the pyridazine ring through an ether linkage

Preparation Methods

The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine typically involves multiple steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethoxyphenyl halide with the triazole intermediate.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the cyclization of the triazole intermediate with appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Ethanamine Moiety: The final step involves the introduction of the ethanamine moiety through an ether linkage. This can be achieved by reacting the pyridazine intermediate with an appropriate ethanamine derivative under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.

    Biological Research: The compound is used in biological research to study its effects on various cellular pathways and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound has been shown to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine can be compared with other similar compounds such as:

    [1,2,4]Triazolo[4,3-a]quinoxaline: This compound has a similar triazole ring but is fused to a quinoxaline ring instead of a pyridazine ring.

    [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group attached to the triazole ring.

    4-(3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N,N-dimethylaniline: This compound has a similar dimethoxyphenyl group but is fused to a thiadiazole ring.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-21-11-4-3-10(9-12(11)22-2)15-18-17-13-5-6-14(19-20(13)15)23-8-7-16/h3-6,9H,7-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZLFYLWMBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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